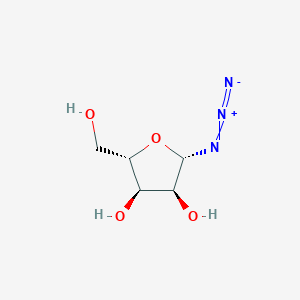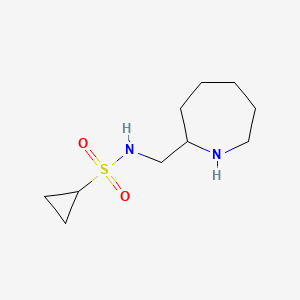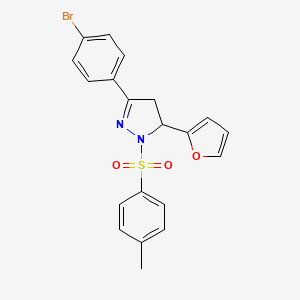
(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol: is a chemical compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group (-N₃) attached to a sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol typically involves the azidation of a suitable sugar precursor. One common method is the reaction of a protected sugar derivative with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective introduction of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles (e.g., halides, thiols), suitable solvents (e.g., DMF, acetonitrile).
Cycloaddition: Alkynes, copper(I) catalysts (CuSO₄, sodium ascorbate).
Major Products Formed:
Reduction: Formation of the corresponding amino sugar.
Substitution: Formation of substituted sugar derivatives.
Cycloaddition: Formation of triazole-containing sugar derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.
Biology: In biological research, azido sugars are used as probes for studying glycosylation processes. The azido group can be selectively labeled with fluorescent tags or other reporter groups, allowing for the visualization and analysis of glycan structures in biological systems.
Medicine: Azido sugars have potential applications in drug development. They can be used to modify the structure of therapeutic molecules, enhancing their properties such as bioavailability, stability, and target specificity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is primarily related to its reactivity as an azido sugar. The azido group can participate in various chemical reactions, leading to the formation of new chemical bonds and the modification of molecular structures. In biological systems, the azido group can be selectively labeled, allowing for the study of glycosylation processes and the identification of glycan structures.
Comparación Con Compuestos Similares
(2S,3S,4R,5S)-2-Amino-5-(hydroxymethyl)oxolane-3,4-diol: This compound is similar in structure but contains an amino group instead of an azido group.
(2S,3S,4R,5S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol: This compound contains a hydroxy group instead of an azido group.
Uniqueness: (2S,3S,4R,5S)-2-Azido-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the azido group, which imparts distinct reactivity and chemical properties. The azido group allows for selective labeling and modification, making this compound valuable in various research and industrial applications.
Propiedades
IUPAC Name |
(2S,3S,4R,5S)-2-azido-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O4/c6-8-7-5-4(11)3(10)2(1-9)12-5/h2-5,9-11H,1H2/t2-,3-,4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFFHQUOZLQWBU-FCAWWPLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N=[N+]=[N-])O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@H](O1)N=[N+]=[N-])O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B2727153.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2727155.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2727158.png)

![methyl 3-[1-(4-methoxybenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2727164.png)


![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)



